

2-(4-Fluorophenyl)thiazole-5-carbaldehyde CAS number and structure

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

Cat. No.: B1520586

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An In-Depth Technical Guide to **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**

Abstract

This guide provides a comprehensive technical overview of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will explore its core chemical identity, physicochemical properties, established synthetic methodologies, and characteristic reactivity. Furthermore, this document elucidates its role as a versatile building block in the development of novel therapeutic agents, grounded in its potential biological activities. The information herein is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the compound's synthesis and application.

Introduction: The Significance of the Fluorophenyl-Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.^{[1][2]} Its ability to engage in hydrogen bonding and π - π stacking interactions makes it a privileged scaffold for molecular recognition at biological targets.^[3] The strategic introduction of a fluorophenyl group, particularly at the 2-position, further enhances the therapeutic potential of the thiazole core. The fluorine atom's high electronegativity and small size can modulate the molecule's electronic properties,

lipophilicity, metabolic stability, and binding affinity, making fluorinated thiazoles highly valuable in drug design.[3]

2-(4-Fluorophenyl)thiazole-5-carbaldehyde emerges as a pivotal intermediate, combining these key structural features with a reactive aldehyde handle. This aldehyde functionality serves as a versatile anchor for synthetic elaboration, enabling its use in the construction of a diverse array of more complex molecules with potential applications in oncology and infectious diseases.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any chemical entity. The structural and identifying information for **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** is summarized below.

Chemical Structure

The molecular structure consists of a central thiazole ring, substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a carbaldehyde group.

Caption: Structure of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**.

Key Identifiers and Properties

Property	Value	Reference
CAS Number	914348-80-4	[3][5]
IUPAC Name	2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde	[3]
Molecular Formula	C ₁₀ H ₆ FNOS	[3][6]
Molecular Weight	207.23 g/mol	[3]
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC=C(S2)C=O)F</chem>	[3]
InChI Key	FPMAURQPBMLMSS-UHFFFAOYSA-N	[3]
Appearance	White or light yellow powder	[4]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

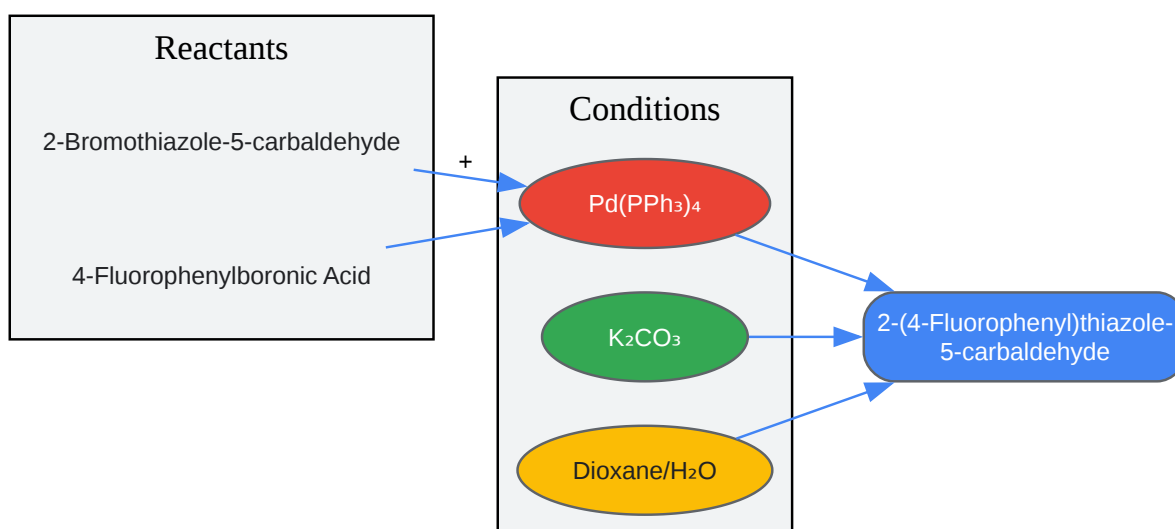
- ¹H Nuclear Magnetic Resonance (NMR):** The proton NMR spectrum provides distinct signals confirming the molecular structure. The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic thiazole ring, causing it to resonate as a singlet at a characteristic downfield shift of approximately 9.77 ppm.[3] Protons on the fluorophenyl ring and the thiazole ring will appear in the aromatic region, with coupling patterns consistent with their substitution.
- Infrared (IR) Spectroscopy:** IR spectroscopy identifies key functional groups. A strong absorption band is expected in the range of 1705-1715 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde conjugated with the electron-deficient thiazole ring.[3]

Synthesis and Manufacturing Protocols

The construction of the 2-(4-fluorophenyl)thiazole core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. The Suzuki-Miyaura coupling represents a modern and highly effective approach.

Suzuki-Miyaura Cross-Coupling Pathway

This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It offers high functional group tolerance and typically proceeds in good yields. The synthesis involves the coupling of a halogenated thiazole-5-carbaldehyde with 4-fluorophenylboronic acid.[3]



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Caption: Suzuki-Miyaura coupling for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis.

- **Vessel Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromothiazole-5-carbaldehyde (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).
- **Solvent and Base Addition:** Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
- **Catalyst Introduction:** Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The choice of a palladium

catalyst and ligand is crucial for reaction efficiency.

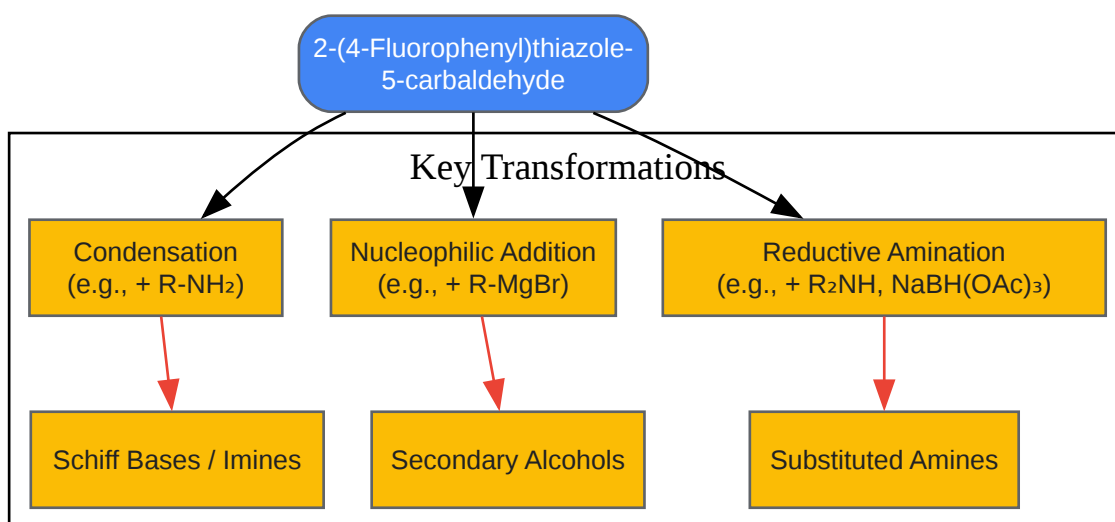
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure **2-(4-Fluorophenyl)thiazole-5-carbaldehyde**.

Causality Note: The use of an aqueous base (K_2CO_3 in water/dioxane) is essential for the transmetalation step of the catalytic cycle. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Chemical Reactivity and Synthetic Utility

The utility of **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** as a synthetic intermediate stems from the reactivity of its aldehyde group.[3] This functionality provides a gateway to a wide range of chemical transformations, allowing for the construction of more elaborate molecular architectures.

- **Condensation Reactions:** The aldehyde readily reacts with primary amines to form Schiff bases (imines), which are key precursors for the synthesis of various nitrogen-containing heterocycles.[3]
- **Nucleophilic Additions:** It can undergo nucleophilic attack by Grignard reagents or organolithium compounds to form secondary alcohols.
- **Reductive Amination:** Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines.
- **Wittig Reaction:** Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.



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Caption: Reactivity of the aldehyde functional group.

Biological Activity and Drug Development Potential

Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] While specific bioactivity data for **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** is limited, its structural motifs are present in compounds with known efficacy.

- **Anticancer Potential:** Many thiazole-containing compounds have been investigated as inhibitors of various protein kinases, showing potential in inhibiting cancer cell proliferation. [3][8] The 2-phenylthiazole scaffold is a key feature in some CYP51 inhibitors with antifungal and potential anticancer applications.[7]
- **Antimicrobial Activity:** The thiazole ring is a component of several antimicrobial agents.[3] The fluorophenyl moiety can enhance cell membrane permeability and metabolic stability, potentially improving antimicrobial efficacy.
- **Lead Compound for Drug Discovery:** Due to its synthetic accessibility and the proven biological relevance of its core structure, this compound is an excellent starting point for library synthesis in drug discovery campaigns.[3] Computational methods, such as molecular

docking, can be used to predict its binding affinity to various biological targets, guiding the design of more potent and selective derivatives.[3]

Safety and Handling

No specific toxicological data for **2-(4-Fluorophenyl)thiazole-5-carbaldehyde** is currently available.[3] Therefore, the compound should be handled with caution, adhering to standard laboratory safety protocols for handling new or uncharacterized chemical substances.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-(4-Fluorophenyl)thiazole-5-carbaldehyde is a strategically important heterocyclic compound that bridges the gap between fundamental building blocks and complex, high-value molecules. Its synthesis is achievable through robust and modern methodologies like the Suzuki-Miyaura coupling. The compound's true value lies in the synthetic versatility of its aldehyde group, which allows for extensive derivatization. Given the established biological importance of the fluorophenyl-thiazole scaffold, this compound serves as a highly valuable platform for the discovery and development of new therapeutic agents, particularly in the fields of oncology and antimicrobial research. Future investigations will likely focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

- Products - 2a biotech. (n.d.). 2a biotech. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]
- Physicochemical properties of the synthesized thiazole derivatives. (2015).
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

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Sources

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-(4-Fluorophenyl)thiazole-5-carbaldehyde | 914348-80-4 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 2-(4-FLUOROPHENYL)THIAZOLE-5-CARBALDEHYDE [chemicalbook.com]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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